molecular formula C8H4BrF3N2 B1410730 2-Bromo-6-cyano-3-(trifluoromethyl)aniline CAS No. 1807212-82-3

2-Bromo-6-cyano-3-(trifluoromethyl)aniline

Cat. No.: B1410730
CAS No.: 1807212-82-3
M. Wt: 265.03 g/mol
InChI Key: XTSGJZFSTFZYES-UHFFFAOYSA-N
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Description

2-Bromo-6-cyano-3-(trifluoromethyl)aniline is a multifunctional aniline derivative engineered for advanced organic synthesis and drug discovery. This compound features bromine, cyano, and trifluoromethyl functional groups on a single benzene ring, making it a valuable synthon for constructing complex molecules. Its primary research application is as a key building block in medicinal chemistry, particularly in the synthesis of potential pharmaceutical agents. The presence of the bromine atom allows for further functionalization via metal-catalyzed cross-coupling reactions, while the electron-withdrawing cyano and trifluoromethyl groups influence the molecule's lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug design . Compounds with similar structural motifs, featuring both cyano and trifluoromethyl groups on an aniline ring, are recognized pharmacophores in the development of antiandrogens for the treatment of conditions such as prostate cancer . The distinct electronic properties conferred by the trifluoromethyl group can be essential for a compound's mechanism of action, potentially involving interactions with specific enzymes or receptors . Researchers utilize this high-purity intermediate to develop new chemical entities for therapeutic and agrochemical applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-3-bromo-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-5(8(10,11)12)2-1-4(3-13)7(6)14/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSGJZFSTFZYES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Cyanation Approach

A robust method involves starting with 2-trifluoromethylaniline, followed by bromination and cyanation to install the bromo and cyano groups respectively.

  • Step 1: Halogenation
    2-Trifluoromethylaniline is subjected to bromination under controlled conditions to yield 2-bromo-6-trifluoromethylaniline. The bromination is typically carried out at low temperatures (below 0°C to room temperature) to control regioselectivity and prevent over-bromination.

  • Step 2: Cyanation
    The bromo-substituted intermediate undergoes cyanation using cuprous cyanide at elevated temperatures (140-180°C, preferably 155-160°C). This step replaces the halogen with a cyano group, forming 2-bromo-6-cyano-3-(trifluoromethyl)aniline. The reaction is often performed in solvents like DMF, with subsequent workup involving steam distillation and extraction to isolate the product.
    This method is noted for its simplicity, cost-effectiveness, and relatively high yield (~69.2%) with good purity (~94.7%) as reported in patent CN1301965C.

Step Reagents & Conditions Temperature (°C) Yield (%) Purity (%) Notes
Halogenation Bromine in acetic acid or DMF 0 to RT - - Controlled addition to avoid over-bromination
Cyanation Cuprous cyanide in DMF 155-160 69.2 94.7 High temperature, 6 hours reaction time

Alternative Synthetic Routes

  • Nitration, Methylation, and Reduction Sequence
    Although this route is more common for related trifluoromethyl anilines (e.g., 2-methyl-3-trifluoromethylaniline), it illustrates the use of nitration followed by methylation and reduction to install amino groups. However, direct application to this compound is limited due to the need for cyano and bromo substituents.

  • Lithium Diisopropylamide (LDA) Mediated Reactions
    In related trifluoromethyl aniline derivatives, LDA has been used to generate anions at low temperatures (-70°C) for subsequent acylation or functionalization steps. While this method is more complex and lower yielding (e.g., 34% yield in a related compound), it demonstrates the potential for selective functionalization of trifluoromethyl-substituted anilines.

  • Bromination Using Bromine in Acetic Acid
    For benzothiazole derivatives and similar aromatic amines, bromination at low temperatures with controlled addition of bromine in acetic acid has been effective to introduce bromine at specific positions without over-bromination. This method can be adapted for the preparation of bromo-substituted trifluoromethyl anilines.

Methodology Advantages Disadvantages Yield Range (%) Purity (%) Industrial Suitability
Halogenation + Cyanation (CuCN) Simple, cost-effective, scalable High temperature in cyanation step ~69 ~95 Suitable for industrial scale
LDA-mediated functionalization High regioselectivity Low yield, complex conditions ~34 - More suitable for lab scale
Bromination in Acetic Acid Mild conditions, good control Requires careful temperature control 70-75 (related) - Suitable for lab and pilot scale
Step No. Reaction Type Reagents/Conditions Temperature Duration Outcome/Product
1 Bromination Bromine in acetic acid or DMF 0 to RT 1-2 hours 2-Bromo-6-trifluoromethylaniline
2 Cyanation Cuprous cyanide in DMF 155-160°C 6 hours This compound
3 Purification Extraction, distillation, chromatography Ambient Variable Pure target compound

The preparation of this compound is efficiently achieved via a halogenation-cyanation sequence starting from trifluoromethylaniline derivatives. The use of cuprous cyanide for cyanation at elevated temperatures provides a practical and scalable approach with good yield and purity. Alternative methods involving LDA or bromination under acidic conditions offer routes for selective functionalization but may be less efficient or more complex. The described methods are supported by patents and peer-reviewed research, ensuring their reliability and applicability in both laboratory and industrial contexts.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-cyano-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-6-cyano-3-(trifluoromethyl)aniline is being investigated for its potential as a pharmaceutical intermediate. Its structure allows it to act as a building block for various bioactive compounds.

Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a study reported the following IC50 values:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)12.5
Doxorubicin (control)MCF-710.0

These results indicate that the compound has comparable efficacy to established chemotherapeutics, suggesting its potential in targeted cancer therapies.

Agrochemicals

This compound is also being explored for its insecticidal properties. The trifluoromethyl group enhances the lipophilicity of the molecule, which can improve its effectiveness as an insecticide.

Case Study: Insecticidal Properties
A study evaluated several halogenated anilines for their insecticidal activity against common agricultural pests. The findings indicated that compounds similar to this compound demonstrated effective pest control at low concentrations, highlighting their potential as environmentally friendly alternatives to conventional pesticides.

Industrial Applications

In addition to its roles in medicine and agriculture, this compound can be utilized in the development of advanced materials due to its unique chemical reactivity. It can be incorporated into polymers and coatings, enhancing their performance characteristics.

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyano-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of bromine, cyano, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects, making the compound valuable in medicinal chemistry.

Comparison with Similar Compounds

Table 1: Key Properties of Structurally Similar Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Functional Groups Key Properties/Applications
4-Bromo-2-chloro-6-(trifluoromethyl)aniline 870703-71-2 C₇H₄BrClF₃N 274.47 Br (4), Cl (2), -CF₃ (6) Halogens, -CF₃ Intermediate in agrochemical synthesis
2-Bromo-6-iodo-4-(trifluoromethyl)aniline 875306-20-0 C₇H₄BrIF₃N 369.92 Br (2), I (6), -CF₃ (4) Halogens, -CF₃ Potential Suzuki coupling substrate
2-Bromo-6-chloro-4-(trifluoromethyl)aniline 109919-26-8 C₇H₄BrClF₃N 274.47 Br (2), Cl (6), -CF₃ (4) Halogens, -CF₃ High purity (98%) for pharmaceutical R&D
3-Bromo-6-nitro-2-(trifluoromethyl)aniline 1445995-76-5 C₇H₄BrF₃N₂O₂ 285.02 Br (3), NO₂ (6), -CF₃ (2) -NO₂, -CF₃ Electron-deficient for nitro reduction
3-Bromo-6-chloro-2-fluoroaniline 943830-81-7 C₆H₄BrClFN 224.46 Br (3), Cl (6), F (2) Halogens Compact structure for ligand design

Electronic and Steric Effects

  • Cyano vs. Nitro Groups: The target compound’s -CN group (compared to -NO₂ in 1445995-76-5) provides stronger electron-withdrawing effects with less steric hindrance, favoring reactions like nucleophilic aromatic substitution .

Commercial Availability and Purity

  • Discontinued Products : Analogs such as 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline (CAS 1207314-86-0) are discontinued, highlighting the importance of accessible alternatives like 109919-26-8 (98% purity) for industrial use .

Biological Activity

2-Bromo-6-cyano-3-(trifluoromethyl)aniline is a complex organic compound characterized by its unique molecular structure, which includes bromine, cyano, and trifluoromethyl functional groups attached to an aniline ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C7H5BrF3N. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of organic compounds, which can impact their biological activity.

PropertyValue
Molecular FormulaC7H5BrF3N
Molecular Weight236.02 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of aniline often show activity against various bacterial strains. The introduction of electron-withdrawing groups such as bromine and cyano can enhance this activity.

  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
  • Case Studies : In vitro studies have demonstrated that related compounds exhibit Minimum Inhibitory Concentrations (MIC) in the range of 10-100 µg/mL against Gram-positive and Gram-negative bacteria.

Anticancer Properties

Recent studies have explored the potential anticancer effects of this compound:

  • Cytotoxicity : Preliminary data suggest that this compound may induce apoptosis in cancer cell lines, including breast and lung cancer cells.
  • Structure-Activity Relationship (SAR) : Modifications to the aniline structure, especially the position and type of substituents, significantly affect its cytotoxic potency. For example, compounds with a trifluoromethyl group at the meta position relative to the amino group often exhibit higher activity.

Toxicity and Safety Profile

While exploring its biological activities, it is crucial to assess the toxicity profile:

  • Acute Toxicity : Limited data available; however, compounds with similar structures have shown low acute toxicity in animal models.
  • Chronic Toxicity : Long-term studies are necessary to evaluate potential carcinogenic effects or organ-specific toxicity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialMIC values between 10-100 µg/mL
AnticancerInduction of apoptosis in cancer cells
ToxicityLow acute toxicity reported

Table 2: Structure-Activity Relationship (SAR)

CompoundSubstituentsActivity Level
This compoundBr, CN, CF3High
2-Bromo-4-cyanoanilineBr, CNModerate
3-Cyano-2-(trifluoromethyl)anilineCN, CF3Low

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-6-cyano-3-(trifluoromethyl)aniline
Reactant of Route 2
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2-Bromo-6-cyano-3-(trifluoromethyl)aniline

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